![molecular formula C17H29F6N5O3P2 B612943 PyOxim CAS No. 153433-21-7](/img/structure/B612943.png)
PyOxim
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Overview
Description
PyOxim is a novel reagent that mediates coupling reactions with efficiencies superior to HATU and PyBOP and comparable to COMU . It has excellent solubility in DMF and is stable in solution under an inert atmosphere for two days . It is also a cost-effective coupling reagent that combines the advantages of Oxyma Pure-based reagents with those of phosphonium coupling reagents .
Synthesis Analysis
PyOxim is ideal for fragment condensation and synthesis of cyclic peptides as the reagent cannot cause guanidinylation . It mediates coupling with superior efficiency to PyBOP, TBTU, and HCTU .
Molecular Structure Analysis
The molecular formula of PyOxim is C₁₇H₂₉F₆N₅O₃P₂ and its molecular weight is 527.38 g/mol .
Chemical Reactions Analysis
PyOxim mediates coupling reactions with low racemization or epimerization . It is ideal for fragment condensation and synthesis of cyclic peptides .
Physical And Chemical Properties Analysis
PyOxim is a white to off-white powder . It is soluble in DMF .
Scientific Research Applications
Solid Phase Peptide Synthesis (SPPS)
PyOxim has been effectively used in the synthesis of ‘difficult sequences’ in Solid Phase Peptide Synthesis (SPPS) . It has shown to be highly effective, especially in the synthesis of peptaibols . The coupling reagent plays a crucial role in such optimization processes .
Synthesis of Peptaibols
Peptaibols are a group of peptide antibiotics that contain the non-proteinogenic amino acid α-aminoisobutyric acid. PyOxim has been found to be highly effective in the synthesis of these peptaibols .
Coupling Reactions
PyOxim is a novel reagent which mediates coupling reactions with efficiencies superior to HATU and PyBOP and comparable to COMU . It has excellent solubility in DMF and is stable in solution under an inert atmosphere for two days .
Fragment Condensation
PyOxim is ideal for fragment condensation . It mediates coupling with low racemization or epimerization .
Synthesis of Cyclic Peptides
PyOxim is also used in the synthesis of cyclic peptides . The reagent cannot cause guanidinylation, making it ideal for this application .
Cost-Effective Coupling Reagent
PyOxim is a new, cost-effective coupling reagent that combines the advantages of Oxyma Pure-based reagents with those of phosphonium coupling reagents . This makes it the ideal choice for both solution and solid phase synthesis .
Safety and Hazards
Mechanism of Action
Target of Action
PyOxim is primarily used as a coupling reagent in peptide synthesis . Its primary targets are the carboxylic acid and amine groups present in the peptide chains .
Mode of Action
PyOxim mediates coupling reactions with superior efficiency compared to other reagents like HATU, PyBOP, and COMU . It facilitates the reaction between a carboxylic acid and an amine to form an amide or peptide bond . This is achieved through the formation of a reactive O-acylisourea intermediate .
Biochemical Pathways
The primary biochemical pathway influenced by PyOxim is the formation of peptide bonds, which are crucial in the synthesis of proteins. PyOxim mediates the coupling reactions, leading to the formation of these bonds .
Result of Action
The result of PyOxim’s action is the efficient formation of peptide bonds with low racemization or epimerization . This makes it ideal for fragment condensation and synthesis of cyclic peptides .
Action Environment
The efficacy and stability of PyOxim are influenced by environmental factors such as the choice of base used in the reaction. For instance, the stronger base DIPEA (pKa: 10.4) accelerated the degradation of PyOxim to a much higher degree compared to NMM (pKa: 7.4) . Furthermore, PyOxim is stable in solution under an inert atmosphere for two days .
properties
IUPAC Name |
[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-tripyrrolidin-1-ylphosphanium;hexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O3P.F6P/c1-2-24-17(23)16(15-18)19-25-26(20-9-3-4-10-20,21-11-5-6-12-21)22-13-7-8-14-22;1-7(2,3,4,5)6/h2-14H2,1H3;/q+1;-1/b19-16+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWDVLFMPFUBDV-PXMDEAMVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO[P+](N1CCCC1)(N2CCCC2)N3CCCC3)C#N.F[P-](F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O[P+](N1CCCC1)(N2CCCC2)N3CCCC3)/C#N.F[P-](F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29F6N5O3P2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
153433-21-7 |
Source
|
Record name | [(E)-(1-cyano-2-oxobutylidene)amino]oxy-tripyrrolidin-1-ylphosphanium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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